molecular formula C7H14OS B14694101 3,3-Dimethyl-1lambda~4~-thian-1-one CAS No. 31815-13-1

3,3-Dimethyl-1lambda~4~-thian-1-one

Cat. No.: B14694101
CAS No.: 31815-13-1
M. Wt: 146.25 g/mol
InChI Key: RKPASTROKHQZES-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1lambda~4~-thian-1-one is a sulfur-containing heterocyclic compound It is characterized by a thiane ring structure with two methyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1lambda~4~-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-2-one with sulfur sources under acidic or basic conditions to form the thiane ring. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda~4~-thian-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

3,3-Dimethyl-1lambda~4~-thian-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1lambda~4~-thian-1-one involves its interaction with various molecular targets. The sulfur atom in the thiane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1lambda~4~-thiane: Similar structure but lacks the carbonyl group.

    3,3-Dimethyl-1lambda~4~-thian-1-ol: Contains a hydroxyl group instead of a carbonyl group.

    3,3-Dimethyl-1lambda~4~-thian-1-thione: Contains a thiocarbonyl group instead of a carbonyl group.

Uniqueness

3,3-Dimethyl-1lambda~4~-thian-1-one is unique due to the presence of the carbonyl group in the thiane ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

31815-13-1

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

3,3-dimethylthiane 1-oxide

InChI

InChI=1S/C7H14OS/c1-7(2)4-3-5-9(8)6-7/h3-6H2,1-2H3

InChI Key

RKPASTROKHQZES-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS(=O)C1)C

Origin of Product

United States

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